molecular formula C22H19ClN4O2S B2940450 3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one CAS No. 536712-41-1

3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one

Cat. No. B2940450
CAS RN: 536712-41-1
M. Wt: 438.93
InChI Key: GBTPWXIMDOZOMW-UHFFFAOYSA-N
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Description

3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one is a useful research compound. Its molecular formula is C22H19ClN4O2S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality 3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transparent Aromatic Polyimides

A study by Tapaswi et al. (2015) explored transparent polyimides (PIs) with high refractive indices and small birefringences synthesized via thermal polycondensation. These PIs, including ones synthesized with compounds similar to the one , showed potential for high-performance optical materials due to their transparency and colorlessness, along with good thermomechanical stabilities (Tapaswi et al., 2015).

Synthesis of Pyridyl-Substituted Benzidines

Nguyen et al. (1986) researched the synthesis of derivatives of 5H-pyrido[4,3-b]benzo[f]indoles, achieved through various chemical reactions, including cyclization and formylation. These synthetic pathways provide insights into the formation of complex organic compounds, highlighting the versatility of compounds like 3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one in organic chemistry (Nguyen et al., 1986).

Chlorophyll Derivatives

Yamamoto and Tamiaki (2015) synthesized chlorophyll-a derivatives with pyridyl groups, revealing their potential in studying intramolecular π-conjugation and fluorescence properties. The compound may contribute to similar research in understanding the properties of chlorophyll derivatives (Yamamoto & Tamiaki, 2015).

Cytotoxic Activity of Pyrimidine Derivatives

Stolarczyk et al. (2018) synthesized new 4-thiopyrimidine derivatives, examining their molecular structures and cytotoxic activity against various cell lines. This research offers insights into the potential medicinal applications of structurally similar compounds (Stolarczyk et al., 2018).

Thymidylate Synthase Inhibitors

Gangjee et al. (1996) developed pyrrolo[2,3-d]pyrimidines as potential inhibitors of thymidylate synthase, which could serve as antitumor and antibacterial agents. Their study on the synthesis and evaluation of these compounds contributes to the understanding of similar compounds' roles in medicinal chemistry (Gangjee et al., 1996).

properties

IUPAC Name

3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN4O2S/c23-14-6-5-7-15(12-14)27-21(29)20-19(16-8-1-2-9-17(16)24-20)25-22(27)30-13-18(28)26-10-3-4-11-26/h1-2,5-9,12,24H,3-4,10-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTPWXIMDOZOMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC=C4)Cl)NC5=CC=CC=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one

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